molecular formula C23H26N2O3 B11327159 N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide

N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide

Cat. No.: B11327159
M. Wt: 378.5 g/mol
InChI Key: JVSUGKGRDBKDER-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a pentyloxy group attached to the benzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: The starting material, 8-ethoxyquinoline, can be synthesized by the ethylation of quinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Preparation of 4-(pentyloxy)benzoic acid: This intermediate can be synthesized by the alkylation of 4-hydroxybenzoic acid with pentyl bromide in the presence of a base like sodium hydroxide.

    Amide Bond Formation: The final step involves the coupling of 8-ethoxyquinoline with 4-(pentyloxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group on the quinoline ring can be oxidized to form the corresponding quinoline N-oxide.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The ethoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It can be used to study the biological activities of quinoline derivatives and their interactions with biological targets.

    Chemical Biology: This compound can be used as a probe to study the mechanisms of action of quinoline-based drugs.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

N-(8-ethoxyquinolin-5-yl)-4-(pentyloxy)benzamide is unique due to the presence of both ethoxy and pentyloxy groups, which can influence its biological activity and chemical properties. Compared to N-(8-ethoxyquinolin-5-yl)-2-propoxybenzamide, the pentyloxy group provides increased hydrophobicity, potentially enhancing its interaction with hydrophobic targets. N-[(8-ethoxyquinolin-5-yl)sulfonyl]decanamide, on the other hand, contains a sulfonyl group, which can significantly alter its reactivity and biological activity.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-4-pentoxybenzamide

InChI

InChI=1S/C23H26N2O3/c1-3-5-6-16-28-18-11-9-17(10-12-18)23(26)25-20-13-14-21(27-4-2)22-19(20)8-7-15-24-22/h7-15H,3-6,16H2,1-2H3,(H,25,26)

InChI Key

JVSUGKGRDBKDER-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC

Origin of Product

United States

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